3-iso-Propoxyphenyl-(2-pyridyl)methanol
Description
3-iso-Propoxyphenyl-(2-pyridyl)methanol is a bifunctional aromatic alcohol characterized by a central methanol group bonded to a 3-iso-propoxyphenyl moiety and a 2-pyridyl ring. This compound was previously available for research purposes but has since been discontinued, as noted in supplier records .
Properties
IUPAC Name |
(3-propan-2-yloxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)18-13-7-5-6-12(10-13)15(17)14-8-3-4-9-16-14/h3-11,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAYIVNZVRAMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-iso-Propoxyphenyl-(2-pyridyl)methanol typically involves the reaction of 3-iso-propoxybenzaldehyde with 2-pyridylmethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-iso-Propoxyphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Scientific Research Applications
3-iso-Propoxyphenyl-(2-pyridyl)methanol is widely used in scientific research due to its unique chemical properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study the interactions between proteins and small molecules. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-iso-Propoxyphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological response . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Analogs
The primary structural analog identified is 3-Furyl-(3-isopropoxyphenyl)methanol (CAS: 1443325-36-7), which replaces the 2-pyridyl group with a furyl ring.
Structural and Functional Differences
Table 1: Comparative Properties of 3-iso-Propoxyphenyl-(2-pyridyl)methanol and 3-Furyl-(3-isopropoxyphenyl)methanol
Key Observations:
This difference may influence applications in catalysis or medicinal chemistry .
Functional Group Interactions :
- The pyridyl group’s nitrogen enables stronger hydrogen bonding and dipole interactions, which could improve crystallinity or stability in solid-state formulations.
- The iso-propoxy group in both compounds contributes steric bulk, likely affecting reaction kinetics in synthetic pathways or substrate binding in enzymatic assays.
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